![molecular formula C16H22N2O B1615203 Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898789-39-4](/img/structure/B1615203.png)
Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of a cyclopropyl ketone with a 4-methylpiperazinomethyl group. Detailed synthetic pathways and conditions can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone consists of a cyclopropyl ring attached to a phenyl ring via a ketone group. The 4-methylpiperazinomethyl moiety is also linked to the phenyl ring. The three-dimensional arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .
Scientific Research Applications
Nanotechnology
The compound’s molecular structure might be utilized in the creation of nanoscale devices or sensors. Its reactive groups could be functionalized to interact with specific targets, leading to applications in targeted drug delivery or diagnostic tools.
Each of these applications would require rigorous research and experimentation to fully understand the potential of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone. The compound’s multifaceted structure opens up a wide array of possibilities for scientific exploration .
properties
IUPAC Name |
cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUULVJPDNGWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643454 | |
Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone | |
CAS RN |
898789-39-4 | |
Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.